![molecular formula C14H15NO4 B554706 (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid CAS No. 2419-38-7](/img/structure/B554706.png)
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid
Overview
Description
“(S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid” is a chemical compound with the CAS Number: 4192-28-3 . It has a molecular weight of 219.2 .
Synthesis Analysis
The synthesis of a similar compound, ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, has been reported . The methyl anthranilate was produced by the esterification of anthranilic acid in an acidic medium. The phthaloyl-protected alanine was rendered by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with the methyl anthranilate to furnish the isoindole .
Molecular Structure Analysis
The structure of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester was verified using single-crystal XRD . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .
Physical And Chemical Properties Analysis
“(S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid” is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
Enantioselective Separation of Amino Acids
N-Phthaloyl-L-Leucine has been used in the synthesis of chiral polystyrene, which can be applied for the enantioselective separation of amino acid racemic mixtures. This application is significant in pharmaceutical development where the chirality of amino acids can influence the efficacy and safety of drugs .
Antiepileptic Drug Synthesis
Derivatives of N-Phthaloyl-L-Leucine have been synthesized and tested for antiepileptic activity in a pentylenetetrazole-induced seizure mouse model. This showcases its potential use in the development of new therapeutic agents for epilepsy treatment .
Radical-Mediated C–H Functionalization
The compound has been involved in a visible-light-promoted radical reaction system for azidation and halogenation, which is a method for functionalizing tertiary aliphatic C–H bonds. This application is crucial in organic synthesis and drug discovery, allowing for the modification of complex molecules .
Peptide Chemistry
PHT-LEU-OH is utilized in peptide chemistry as an amino acid derivative. It plays a role in pharmaceutical development and drug discovery research, particularly in the synthesis of peptides which are compounds consisting of two or more amino acids linked in a chain .
Thermoset Material Development
Although not directly related to PHT-LEU-OH, polyhexahydrotriazines (PHTs) are a class of materials that have been developed for environmental-friendly thermosets through condensation reactions. These materials are highly active and could potentially be used in various industrial applications .
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOSZIHTPMEZAP-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid | |
CAS RN |
2419-38-7 | |
Record name | N-Phthaloyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2419-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1,3-dihydro-α-(2-methylpropyl)-1,3-dioxo-2H-isoindole-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.580 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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